
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring substituted with chlorine atoms and a pyrazole ring, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is formed and chlorinated at the 4 and 6 positions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives.
Coupling Reaction: The two rings are then coupled together under specific conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-5-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The uniqueness of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to its analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C10H7Cl2N3O2 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
5-(4,6-dichloro-2-oxo-1H-pyridin-3-yl)-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-15-5(4-16)2-7(14-15)9-6(11)3-8(12)13-10(9)17/h2-4H,1H3,(H,13,17) |
InChIキー |
SSCIAWLHXGJPTD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=C(C=C(NC2=O)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


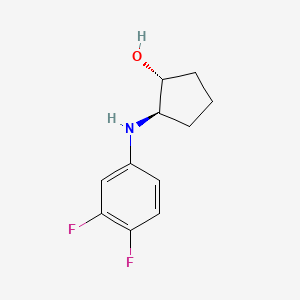
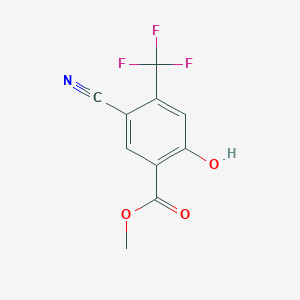
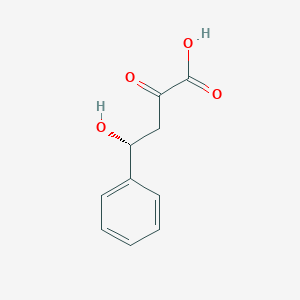

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
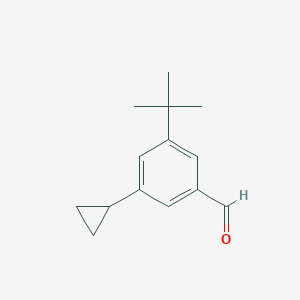
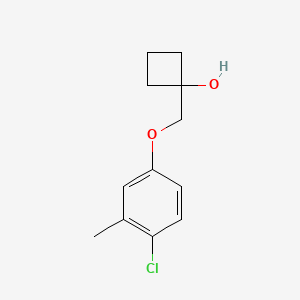
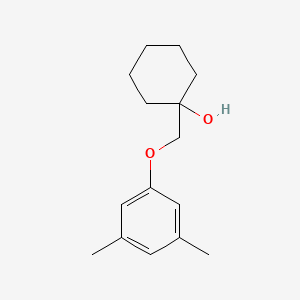
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)

![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
